molecular formula C20H18O4 B14307511 4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid CAS No. 113027-07-9

4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid

Cat. No.: B14307511
CAS No.: 113027-07-9
M. Wt: 322.4 g/mol
InChI Key: CKWOXWWWSUQJRD-UHFFFAOYSA-N
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Description

4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a benzoic acid moiety. The tert-butyl group attached to the benzopyran ring enhances its stability and lipophilicity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be achieved through the condensation of resorcinol with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl group and the benzoic acid moiety. The final step often involves the hydrolysis of ester groups to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran and benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzopyran ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Similar structure but lacks the benzopyran ring.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar benzopyran core but different substituents.

    Coumarin derivatives: Share the benzopyran ring system but with various functional groups.

Uniqueness

4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid is unique due to the combination of the benzopyran ring with the benzoic acid moiety and the presence of the tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

113027-07-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-(7-tert-butyl-4-oxochromen-2-yl)benzoic acid

InChI

InChI=1S/C20H18O4/c1-20(2,3)14-8-9-15-16(21)11-17(24-18(15)10-14)12-4-6-13(7-5-12)19(22)23/h4-11H,1-3H3,(H,22,23)

InChI Key

CKWOXWWWSUQJRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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